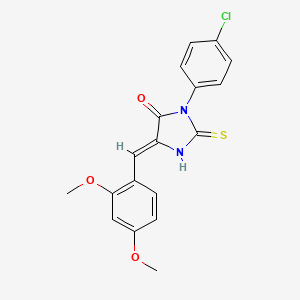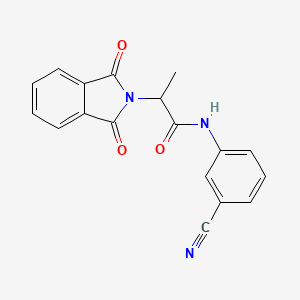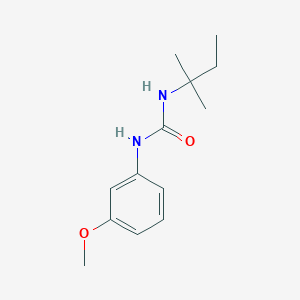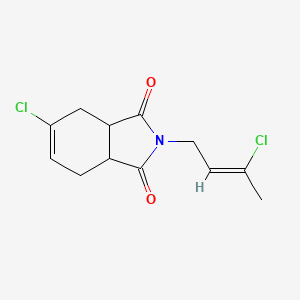
3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as DMTS and has been synthesized using various methods. The purpose of
作用機序
The exact mechanism of action of DMTS is not fully understood. However, it has been suggested that DMTS may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation. The antimicrobial activity of DMTS may be attributed to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
DMTS has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation. DMTS has also been reported to induce apoptosis in cancer cells, leading to cell death. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of using DMTS in lab experiments is its potential applications in medicinal chemistry. DMTS has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using DMTS in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of DMTS.
将来の方向性
There are several future directions for research on DMTS. One of the areas of interest is the development of DMTS-based drugs for the treatment of cancer, inflammation, and microbial infections. Further studies are also required to determine the mechanism of action of DMTS and its potential toxicity. In addition, the synthesis of novel derivatives of DMTS may lead to the discovery of more potent and selective compounds with potential applications in medicinal chemistry.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMTS have been discussed in this paper. Further studies are required to fully understand the potential of DMTS as a drug candidate.
合成法
The synthesis of 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been reported in various research articles. One of the commonly used methods is the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxybenzylamine in the presence of acetic acid. The resulting product is then treated with thiourea and ammonium thiocyanate to obtain the final product, DMTS.
科学的研究の応用
DMTS has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. DMTS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMTS has shown promising antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-8-3-11(16(10-14)24-2)9-15-17(22)21(18(25)20-15)13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMXZWKFQWDLRE-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5466075.png)
![6-{[(2-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5466082.png)


![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466115.png)
![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)

amine hydrochloride](/img/structure/B5466169.png)

